molecular formula C13H12F3N6NaO4S3 B1260279 Cefazaflur sodium CAS No. 52123-49-6

Cefazaflur sodium

Cat. No.: B1260279
CAS No.: 52123-49-6
M. Wt: 492.5 g/mol
InChI Key: OTPDSOBPIAYYBT-YZUKSGEXSA-M
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Description

Cefazaflur sodium is a first-generation cephalosporin antibiotic. It is a semisynthetic derivative designed to combat bacterial infections. This compound is notable for its broad-spectrum antibacterial activity, making it effective against a variety of bacterial strains .

Scientific Research Applications

Cefazaflur sodium has a wide range of applications in scientific research:

Mechanism of Action

Like other beta-lactam antibiotics, Cefazaflur is believed to bind to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Safety and Hazards

Cefazaflur should be handled with care to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

While Cefazaflur shows potential as a new parenteral cephalosporin against various bacteria, its usefulness in vivo studies requires further evaluation of its activity in various media and inoculum sizes . More research is needed to fully understand its potential applications and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefazaflur sodium is synthesized by reacting 3-(1-methyl-1H-tetrazol-5-ylthiomethylene)-7-amino-cephem-4-carboxylic acid with trifluoromethylthioacetyl chloride . The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biocatalytic methods. Immobilized cephalosporin-acid synthetase is often used as a biocatalyst for the acylation of the β-lactam nucleus . This method allows for efficient production under mild conditions, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cefazaflur sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing groups in the molecule.

    Reduction: Reduction reactions can affect the functional groups attached to the β-lactam ring.

    Substitution: Substitution reactions often involve the replacement of functional groups to modify the antibiotic’s properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .

Comparison with Similar Compounds

Uniqueness: Cefazaflur sodium stands out due to its unique side chain structure, which lacks an arylamide C-7 side chain. This structural difference contributes to its distinct antibacterial properties and resistance to certain β-lactamases .

Properties

IUPAC Name

sodium;(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N6O4S3.Na/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16;/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26);/q;+1/p-1/t7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDSOBPIAYYBT-YZUKSGEXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N6NaO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52123-49-6
Record name Cefazaflur sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052123496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFAZAFLUR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJ5RWV39D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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